2-Fluoro-6-vinylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-vinylaniline is an organic compound that belongs to the class of fluorinated anilines. It is characterized by the presence of a fluorine atom at the 2-position and a vinyl group at the 6-position of the aniline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-vinylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorinated precursor. For example, 2-fluoro-6-nitroaniline can be reduced to 2-fluoro-6-aminobenzene, which is then subjected to a Heck reaction with a suitable vinyl halide to introduce the vinyl group .
Another method involves the direct vinylation of 2-fluoroaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a vinyl boronate ester is used as the coupling partner .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Palladium-catalyzed cross-coupling reactions are commonly employed due to their versatility and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-vinylaniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in precursor compounds can be reduced to form the amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-fluoro-6-aminobenzene.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-vinylaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-vinylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroaniline: Lacks the vinyl group, making it less versatile in certain synthetic applications.
6-Vinylaniline: Lacks the fluorine atom, which may reduce its biological activity and binding affinity.
2-Fluoro-4-vinylaniline: Similar structure but with the vinyl group at a different position, leading to different reactivity and properties.
Uniqueness
2-Fluoro-6-vinylaniline is unique due to the combined presence of both the fluorine atom and the vinyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8FN |
---|---|
Molekulargewicht |
137.15 g/mol |
IUPAC-Name |
2-ethenyl-6-fluoroaniline |
InChI |
InChI=1S/C8H8FN/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1,10H2 |
InChI-Schlüssel |
LBYOCZGHDDQOFX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C(=CC=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.